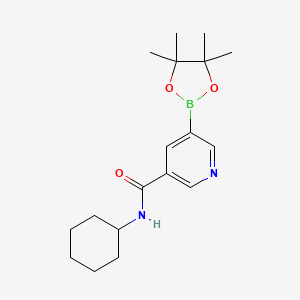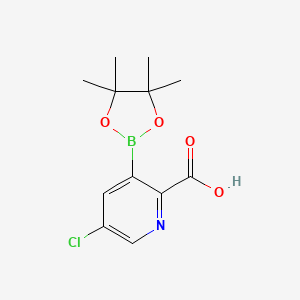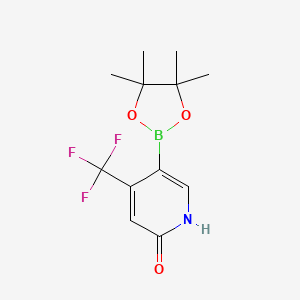
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-ol is a complex organic compound featuring a boron-containing dioxaborolane ring and a trifluoromethyl group attached to a pyridin-2-ol core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-ol typically involves the following steps:
Formation of the Pyridin-2-ol Core: The pyridin-2-ol core can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Dioxaborolane Ring: The dioxaborolane ring is introduced through a reaction with tetramethyl dioxaborolane, typically under mild conditions to avoid decomposition of the sensitive boron-containing moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-2-ol moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group or the pyridin-2-ol ring, resulting in the formation of partially or fully reduced products.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group and the dioxaborolane ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution Reagents: Halides, sulfonates, and organometallic reagents under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-2-one derivatives, while reduction can produce trifluoromethyl-substituted pyridines.
科学研究应用
Chemistry
In chemistry, 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. The presence of the trifluoromethyl group can significantly influence the biological activity, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making these derivatives promising candidates for pharmaceutical applications.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties can impart desirable characteristics such as increased durability and resistance to environmental factors.
作用机制
The mechanism by which 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-ol exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the dioxaborolane ring can participate in covalent interactions with nucleophilic sites.
相似化合物的比较
Similar Compounds
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)pyridin-2-ol:
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylpyridin-2-ol: Contains a methyl group instead of a trifluoromethyl group, leading to different steric and electronic effects.
Uniqueness
The combination of the dioxaborolane ring and the trifluoromethyl group in 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-ol imparts unique chemical properties, such as enhanced stability and reactivity. This makes it a valuable compound for various applications, distinguishing it from similar compounds that lack one or both of these functional groups.
属性
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3NO3/c1-10(2)11(3,4)20-13(19-10)8-6-17-9(18)5-7(8)12(14,15)16/h5-6H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXLAYJXMXBDOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)C=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-3-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B7958563.png)
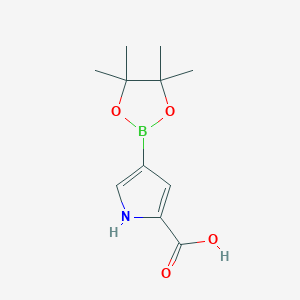
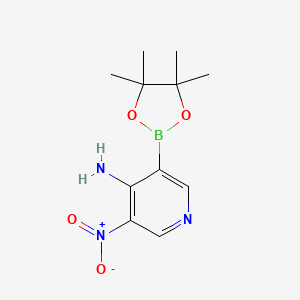
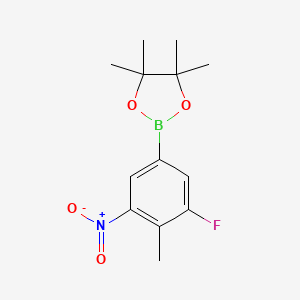
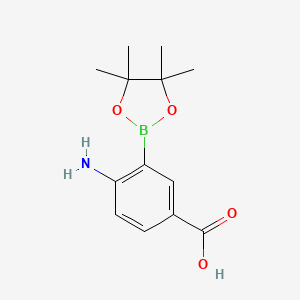
![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7958598.png)
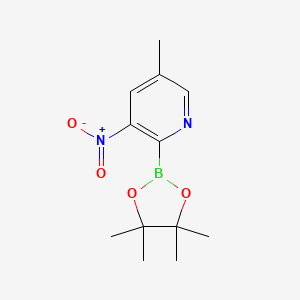

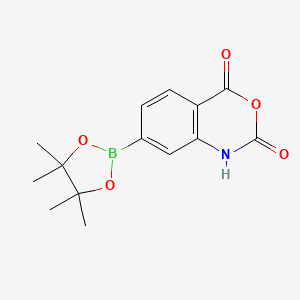
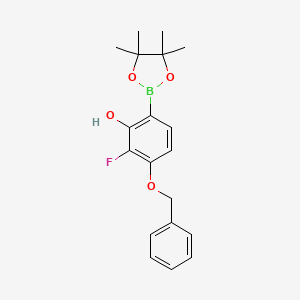
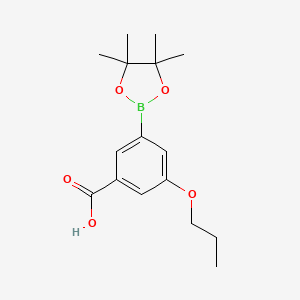
![1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B7958623.png)
